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Compound of Interest

Compound Name:
4-(2-Oxiranylmethoxy)-

benzeneethanol

Cat. No.: B023829 Get Quote

4-(2-Oxiranylmethoxy)-benzeneethanol, also known by its systematic IUPAC name 2-[4-

(oxiran-2-ylmethoxy)phenyl]ethanol, is a bifunctional organic compound of significant interest in

medicinal chemistry and drug development.[1] Its structure uniquely combines a phenylethanol

moiety with a reactive glycidyl ether group. This combination makes it a highly valuable

precursor, particularly in the synthesis of a class of pharmaceuticals known as β-adrenergic

blocking agents, or beta-blockers. These drugs are fundamental in the management of

cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[2][3] This

guide provides a detailed examination of its chemical properties, synthesis, reactivity, and

applications, tailored for researchers and professionals in the field of drug discovery and

development.

Physicochemical and Structural Properties
The compound's identity and core physical characteristics are summarized below. These

properties are fundamental for its handling, reaction setup, and analytical characterization.
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Property Value Source

CAS Number 104857-48-9 [1][4]

Molecular Formula C₁₁H₁₄O₃ [1][4]

Molecular Weight 194.23 g/mol [1][4]

Alternate Names
2-[4-(oxiran-2-

ylmethoxy)phenyl]ethanol
[1]

Appearance Powder or liquid [5]

Typical Purity ≥97% [1][5]

Storage

Store in a tightly closed

container in a dry, cool, and

well-ventilated place.

[5][6]

The molecule possesses a chiral center at the C2 position of the oxirane ring, meaning it exists

as a pair of enantiomers, (R)- and (S)-4-(2-oxiranylmethoxy)-benzeneethanol. This chirality

is of paramount importance in drug synthesis, as the pharmacological activity of the final beta-

blocker is often stereospecific.

Synthesis and Mechanistic Insights
The most common and industrially relevant synthesis of 4-(2-Oxiranylmethoxy)-
benzeneethanol involves the reaction of 4-hydroxyphenylethanol with an excess of

epichlorohydrin under basic conditions. This is a variation of the Williamson ether synthesis.

Causality Behind Experimental Choices:

Choice of Base: A moderately strong base, such as sodium hydroxide (NaOH) or potassium

carbonate (K₂CO₃), is required. Its role is to deprotonate the phenolic hydroxyl group of 4-

hydroxyphenylethanol. The resulting phenoxide ion is a potent nucleophile that is necessary

to attack the electrophilic carbon of epichlorohydrin. The phenolic proton is significantly more

acidic than the alcoholic proton of the ethanol side chain, ensuring regioselective

deprotonation and reaction at the desired site.
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Use of Excess Epichlorohydrin: Epichlorohydrin serves two roles: reactant and solvent.

Using it in excess drives the reaction equilibrium towards the product according to Le

Châtelier's principle. More importantly, it minimizes the potential side reaction where the

newly formed glycidyl ether reacts with another molecule of the phenoxide, leading to

oligomerization.

Temperature Control: The reaction temperature is typically maintained at a moderate level

(e.g., 50-60 °C). This provides sufficient activation energy for the reaction to proceed at a

reasonable rate without promoting undesirable side reactions, such as the hydrolysis of

epichlorohydrin or potential racemization.

Experimental Protocol: Synthesis of 4-(2-
Oxiranylmethoxy)-benzeneethanol
This protocol describes a representative lab-scale synthesis.

Reagents & Setup:

4-hydroxyphenylethanol

Epichlorohydrin

Sodium hydroxide (pellets or solution)

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (for drying)

A three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and

reflux condenser.

Procedure:

1. Charge the reaction flask with 4-hydroxyphenylethanol and an excess of epichlorohydrin

(e.g., 5-10 molar equivalents).
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2. Begin stirring and slowly add powdered sodium hydroxide portion-wise over 1-2 hours,

carefully monitoring the temperature to maintain it below 60°C. An exothermic reaction is

expected.

3. After the addition is complete, continue stirring the mixture at 55-60°C for 4-6 hours until

TLC analysis indicates the consumption of the starting phenol.

4. Cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride.

5. Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.

Work-up and Purification:

1. Dissolve the resulting crude oil in ethyl acetate.

2. Wash the organic layer sequentially with water (2x) and brine (1x) to remove any

remaining salts and base.

3. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent in vacuo to yield the crude product.

4. Purify the crude product by column chromatography on silica gel, typically using a

hexane/ethyl acetate gradient, to obtain pure 4-(2-Oxiranylmethoxy)-benzeneethanol.

Validation:

Confirm the structure and purity of the final product using spectroscopic methods such as

¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram
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Starting Materials

4-Hydroxyphenylethanol

Williamson Ether Synthesis
(Nucleophilic Substitution)

Epichlorohydrin NaOH or K2CO3

 Deprotonation 

1. Remove excess Epichlorohydrin
2. Aqueous Work-up

3. Extraction

Column Chromatography

4-(2-Oxiranylmethoxy)-
benzeneethanol
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4-(2-Oxiranylmethoxy)-
benzeneethanol

Nucleophilic
Ring-Opening

(SN2)

Primary Amine
(e.g., Isopropylamine)

Propanolamine Derivative
(Beta-Blocker Core)

 Forms C-N and O-H bonds 

Click to download full resolution via product page

Caption: Nucleophilic ring-opening of the epoxide, the key step in beta-blocker synthesis.

Application in Drug Development: The Gateway to
Beta-Blockers
4-(2-Oxiranylmethoxy)-benzeneethanol is a pivotal intermediate in the synthesis of several

widely prescribed beta-blockers, including atenolol and metoprolol. [7]The synthetic strategy

involves the key epoxide ring-opening reaction described above, followed by any necessary

modifications to the phenylethanol portion of the molecule.

For example, in the synthesis of atenolol, 4-(2-oxiranylmethoxy)phenylacetamide (a closely

related intermediate) reacts with isopropylamine. The nucleophilic attack of the amine opens

the epoxide ring to generate the final drug molecule. [3]The efficiency and stereochemical

control of this step are critical for producing an enantiomerically pure and effective

pharmaceutical agent. [8][7]
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Spectroscopic Characterization
While experimental spectra should always be used for definitive identification, the expected

spectroscopic features are as follows:

¹H NMR: Protons on the aromatic ring would appear in the δ 6.8-7.2 ppm region. The

methylene protons of the ethanol side chain (-CH₂CH₂OH) would show distinct signals, as

would the protons of the oxirane ring (typically δ 2.7-3.4 ppm) and the methylene group

connecting it to the phenoxy oxygen (-OCH₂-).

¹³C NMR: Characteristic signals would be observed for the aromatic carbons (δ 110-160

ppm), the epoxide carbons (δ 45-55 ppm), and the carbons of the ether and alcohol

functionalities. [9]* IR Spectroscopy: Key vibrational bands would include a broad O-H

stretch (from the ethanol group) around 3400 cm⁻¹, C-H stretches (aromatic and aliphatic)

around 2850-3100 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and the

characteristic C-O-C (ether and epoxide) stretches in the 1000-1300 cm⁻¹ region. [10]

Safety and Handling
As a reactive epoxide, 4-(2-Oxiranylmethoxy)-benzeneethanol and related glycidyl ethers

must be handled with appropriate care.

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety

goggles with side-shields to avoid skin and eye contact. [11][12]* Handling: Use in a well-

ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [6]

[13]Avoid contact with strong oxidizing agents, acids, and bases, which can catalyze

vigorous polymerization or decomposition. [6]* Health Hazards: Glycidyl ethers as a class

are known to be skin and eye irritants and potential skin sensitizers, meaning they may

cause an allergic reaction upon repeated contact. [11][14]Some related compounds are

suspected of causing genetic defects. [14]Always consult the specific Safety Data Sheet

(SDS) before use.

Conclusion
4-(2-Oxiranylmethoxy)-benzeneethanol is more than just a chemical compound; it is a critical

enabling tool for the synthesis of life-saving cardiovascular drugs. Its value lies in the precise

arrangement of its functional groups: a phenolic ether for linking to the core aromatic structure
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of beta-blockers, a reactive epoxide for introducing the crucial aminoalcohol side chain, and a

terminal alcohol that can be a site for further modification. Understanding its synthesis,

reactivity, and handling is essential for any researcher or professional engaged in the design

and development of new chemical entities in this therapeutic area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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